molecular formula C7H7N5S B13094638 5-(5-Aminopyrazin-2-yl)thiazol-2-amine

5-(5-Aminopyrazin-2-yl)thiazol-2-amine

Cat. No.: B13094638
M. Wt: 193.23 g/mol
InChI Key: XDLKAHSWZKEARG-UHFFFAOYSA-N
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Description

5-(5-Aminopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrazine and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Chemical Reactions Analysis

5-(5-Aminopyrazin-2-yl)thiazol-2-amine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(5-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

5-(5-Aminopyrazin-2-yl)thiazol-2-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Properties

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

5-(5-aminopyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N5S/c8-6-3-10-4(1-11-6)5-2-12-7(9)13-5/h1-3H,(H2,8,11)(H2,9,12)

InChI Key

XDLKAHSWZKEARG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N)C2=CN=C(S2)N

Origin of Product

United States

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